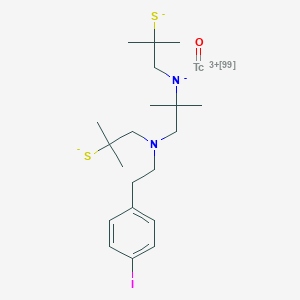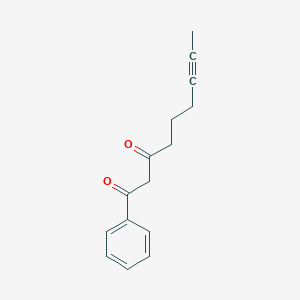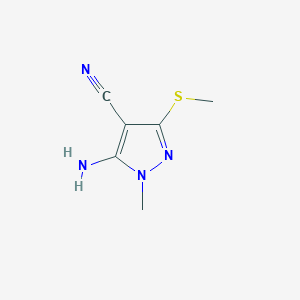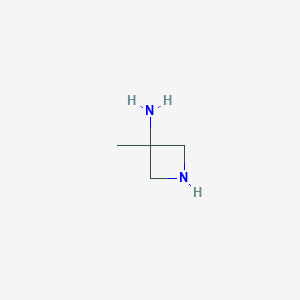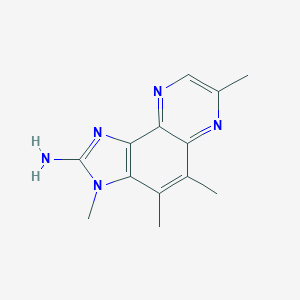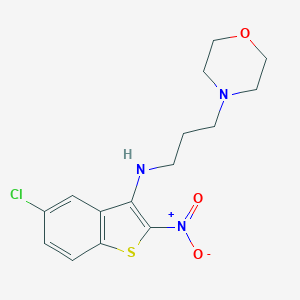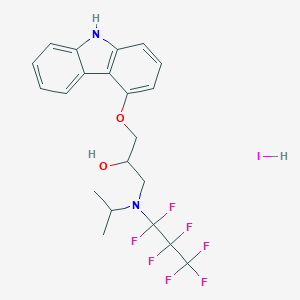
Carazolol FD
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carazolol FD is a beta-blocker drug that has been extensively studied for its potential therapeutic applications. It is a derivative of propranolol and possesses both beta-adrenergic blocking and partial agonist activity. Carazolol FD has shown promise in the treatment of a variety of medical conditions, including hypertension, arrhythmias, and myocardial infarction.
Mécanisme D'action
Carazolol FD works by blocking the beta-adrenergic receptors in the heart and blood vessels, which reduces the effects of the sympathetic nervous system. This leads to a decrease in heart rate, cardiac output, and blood pressure. Carazolol FD also has partial agonist activity, which means that it can stimulate the beta-adrenergic receptors to a limited extent.
Effets Biochimiques Et Physiologiques
Carazolol FD has several biochemical and physiological effects. It reduces the activity of the sympathetic nervous system, which leads to a decrease in heart rate, cardiac output, and blood pressure. It also reduces the release of renin from the kidneys, which further reduces blood pressure. Carazolol FD has been shown to have a positive effect on lipid metabolism, reducing levels of LDL cholesterol and increasing levels of HDL cholesterol.
Avantages Et Limitations Des Expériences En Laboratoire
Carazolol FD has several advantages for lab experiments. It is a well-studied drug with a known mechanism of action, which makes it a useful tool for studying the beta-adrenergic receptors. It is also relatively easy to administer and has a long half-life, which allows for sustained effects. However, Carazolol FD also has some limitations. It can have off-target effects on other receptors, which can complicate the interpretation of results. It can also be difficult to control the dose and duration of treatment in animal experiments.
Orientations Futures
There are several future directions for research on Carazolol FD. One area of interest is its potential use in the treatment of heart failure. Carazolol FD has been shown to improve cardiac function in animal models of heart failure, and further studies are needed to determine its efficacy in humans. Another area of interest is its potential use in the treatment of obesity and metabolic syndrome. Carazolol FD has been shown to have a positive effect on lipid metabolism, and further studies are needed to determine its potential as a treatment for these conditions. Finally, Carazolol FD could be used as a tool for studying the beta-adrenergic receptors in more detail, which could lead to a better understanding of their role in health and disease.
Méthodes De Synthèse
The synthesis of Carazolol FD involves the condensation of 4-(2-methoxyethyl) phenoxyacetic acid with 2-aminoethanol in the presence of a dehydrating agent. The resulting product is then subjected to further chemical modifications to produce the final compound.
Applications De Recherche Scientifique
Carazolol FD has been extensively studied for its potential therapeutic applications. It has been shown to be effective in reducing blood pressure in patients with hypertension and in treating arrhythmias. It has also been studied for its potential use in the treatment of myocardial infarction, where it has been shown to reduce the extent of damage to the heart muscle.
Propriétés
Numéro CAS |
149825-33-2 |
|---|---|
Nom du produit |
Carazolol FD |
Formule moléculaire |
C21H22F7IN2O2 |
Poids moléculaire |
594.3 g/mol |
Nom IUPAC |
1-(9H-carbazol-4-yloxy)-3-[1,1,2,2,3,3,3-heptafluoropropyl(propan-2-yl)amino]propan-2-ol;hydroiodide |
InChI |
InChI=1S/C21H21F7N2O2.HI/c1-12(2)30(21(27,28)19(22,23)20(24,25)26)10-13(31)11-32-17-9-5-8-16-18(17)14-6-3-4-7-15(14)29-16;/h3-9,12-13,29,31H,10-11H2,1-2H3;1H |
Clé InChI |
ZTRUIXNUPTYKRT-UHFFFAOYSA-N |
SMILES |
CC(C)N(CC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O)C(C(C(F)(F)F)(F)F)(F)F.I |
SMILES canonique |
CC(C)N(CC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O)C(C(C(F)(F)F)(F)F)(F)F.I |
Synonymes |
1-(9H-carbazol-4-yloxy)-3-(N-heptafluoropropyl((1-methylethyl)amino))-2-propanol carazolol FD carazolol-FD |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



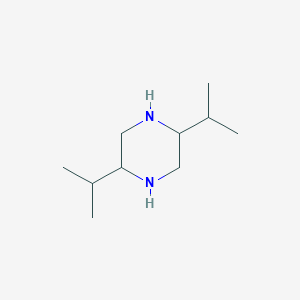
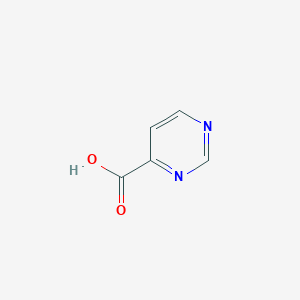
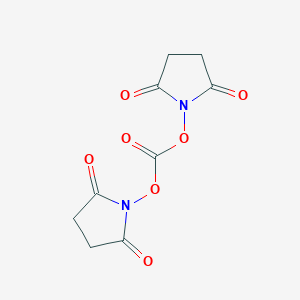
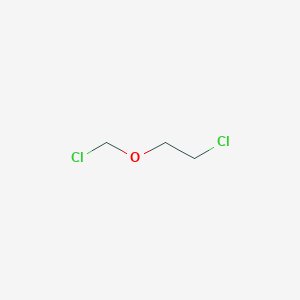
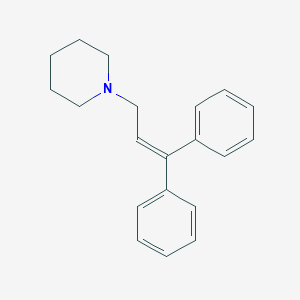
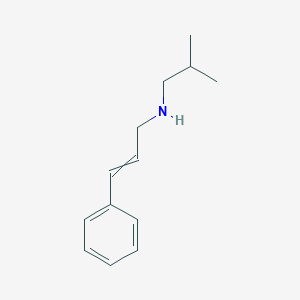
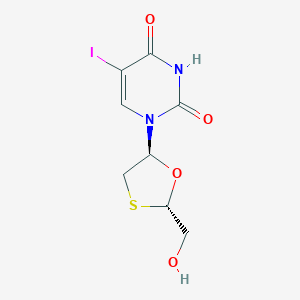
![4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B114573.png)
